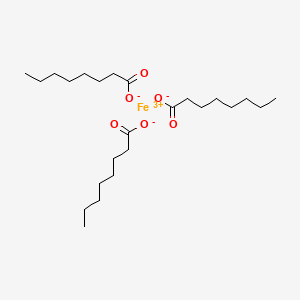
7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride is C17H11Cl2NO . It has a molecular weight of 316.19 . The InChI code for this compound is 1S/C17H12ClNO2/c1-10-14(18)8-7-12-13(17(20)21)9-15(19-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) .Physical And Chemical Properties Analysis
7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride is a solid at room temperature . It has a molecular weight of 316.19 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique
Pharmacology
In pharmacology, this compound is utilized for proteomics research . It serves as a precursor in the synthesis of various pharmacologically active molecules. Its unique structure allows for the creation of compounds that can interact with specific proteins, aiding in the development of new medications .
Material Science
Within material science, 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride contributes to the development of advanced battery science. Its chemical properties are leveraged in the synthesis of materials that improve the efficiency and durability of battery cells .
Analytical Chemistry
This compound finds its application in analytical chemistry as a reagent for chemical analysis. It can be used to develop new chromatographic methods or as a standard for calibrating instruments, ensuring precise and accurate measurements .
Biochemistry
In biochemistry, it’s used in studying biological processes at the molecular level. Researchers can use it to investigate the interaction between small molecules and enzymes, which is crucial for understanding metabolic pathways and disease mechanisms .
Environmental Science
7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride: plays a role in environmental science by being part of studies that assess the impact of chemical compounds on ecosystems. It can be used in toxicity studies or to develop methods for detecting environmental pollutants .
Agricultural Research
In agricultural research, this compound is instrumental in the synthesis of new agrochemicals. Its structural versatility allows for the creation of compounds that can act as pesticides or herbicides, contributing to the protection of crops and yield optimization .
Propriétés
IUPAC Name |
7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-14(18)8-7-12-13(17(19)21)9-15(20-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYZSOFSUZEZFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285076 | |
| Record name | 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride | |
CAS RN |
6338-22-3 | |
| Record name | 6338-22-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzo [f]-1,5-diazabicyclo[3.2.2]nonene](/img/structure/B1617743.png)







